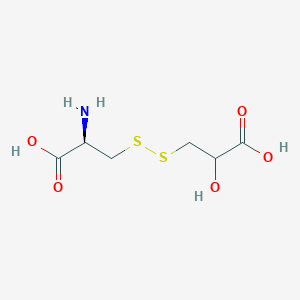
3-Mercaptolactate-cysteine disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercaptolactate-cysteine disulfide, also known as S-(2-hydroxy-2-carboxyethylthio)cysteine or hcetc, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
3-mercaptolactic acid-cysteine disulfide is an organic molecular entity.
科学的研究の応用
Biochemical Role and Mechanism
3-Mercaptolactate-cysteine disulfide is primarily involved in the metabolism of sulfur-containing amino acids. It is produced through the action of 3-mercaptopyruvate sulfurtransferase (MPST), an enzyme that catalyzes the conversion of 3-mercaptopyruvate to various products, including hydrogen sulfide and thiosulfate. This enzymatic activity is crucial for detoxifying cyanide and regulating levels of reactive sulfur species in biological systems .
Key Functions:
- Detoxification: MPST facilitates the conversion of toxic cyanide into less harmful thiocyanate, playing a vital role in detoxification pathways .
- Signaling Molecule Production: The compound is involved in producing hydrogen sulfide, a significant signaling molecule that influences various physiological processes, including vasodilation and modulation of cellular responses .
- Cysteine Metabolism: It participates in the degradation of cysteine, contributing to the regulation of intracellular cysteine levels and influencing redox status within cells .
Metabolic Disorders:
This compound has been implicated in rare metabolic disorders such as mercaptolactate-cysteine disulfiduria (MCDU). This condition is characterized by increased urinary excretion of 3-mercaptolactate due to deficiencies in MPST, leading to abnormal sulfur amino acid metabolism .
Case Study:
A study involving MPST knockout mice demonstrated increased urinary excretion of 3-mercaptolactate and enhanced passive systemic anaphylaxis, highlighting the physiological roles of MPST and its impact on sulfur metabolism . These findings suggest that understanding the function of this compound could lead to better diagnostic and therapeutic strategies for managing MCDU.
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Cardiovascular Health:
- Neuroprotection:
- Antioxidant Properties:
Quantitative Analysis:
A study conducted on urine samples from patients with MCDU showed significantly elevated levels of this compound compared to healthy controls. This quantitative detection is crucial for diagnosing metabolic disorders associated with sulfur amino acid metabolism .
Comparative Data Table
| Parameter | Healthy Controls | MCDU Patients |
|---|---|---|
| Urinary Excretion (µmol/day) | < 5 | 30-50 |
| Cysteine Levels (µmol/L) | Normal | Elevated |
| MPST Activity (U/mg protein) | Normal | Decreased |
特性
CAS番号 |
18841-42-4 |
|---|---|
分子式 |
C6H11NO5S2 |
分子量 |
241.3 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
InChIキー |
MAFDYIDMXCXBRB-WUCPZUCCSA-N |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
異性体SMILES |
C([C@@H](C(=O)O)N)SSCC(C(=O)O)O |
正規SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
Key on ui other cas no. |
18841-42-4 |
物理的記述 |
Solid |
同義語 |
3-mercaptolactate-cysteine disulfide beta-mercaptolactate cysteine disulfide HCETC S-(2-hydroxy-2-carboxyethylthio)cysteine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















